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Compound of Interest

Compound Name: Digallic Acid

Cat. No.: B1670570 Get Quote

Foreword

Digallic acid, a prominent polyphenolic compound, has garnered significant attention within

the scientific community for its diverse biological activities. This document provides an in-depth

technical overview of digallic acid, with a focus on its physicochemical properties, and

established experimental protocols for evaluating its biological effects. This guide is intended

for researchers, scientists, and professionals in drug development seeking a comprehensive

understanding of this multifaceted molecule.

Physicochemical Properties of Digallic Acid
Digallic acid is a depside formed from two gallic acid units. Its fundamental properties are

summarized below.

Property Value Reference(s)

CAS Number 536-08-3 [1][2][3][4][5][6][7][8]

Molecular Formula C₁₄H₁₀O₉ [1][2][3][4][5]

Molecular Weight 322.22 g/mol [1][3][4][6][8]
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Digallic acid exhibits a range of biological activities, including antioxidant, anti-viral, and ion

channel modulatory effects. The following table summarizes key quantitative data related to

these activities.

Biological
Activity

Assay/Model Key Parameter Value Reference(s)

Anti-HIV Activity

HIV-1 Reverse

Transcriptase

Inhibition

Ki 0.58 µM [5]

Ion Channel

Modulation

Inhibition of

TMEM16A

IC₅₀ (Tannic

Acid)
~6 µM [2][3]

Antiproliferative

Activity

Human

Lymphoblastoid

TK6 cells

IC₅₀ 8.5 µg/ml [1]

Experimental Protocols
This section details the methodologies for assessing the key biological activities of digallic
acid.

Antioxidant Activity Assessment
This assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an

antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-

colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.

This solution should be protected from light. Dilute the stock solution to a working

concentration (typically 0.1 mM) and confirm its absorbance at 517 nm.
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Sample Preparation: Dissolve digallic acid and a positive control (e.g., ascorbic acid,

Trolox) in a suitable solvent to prepare a series of dilutions.

Reaction: Add a defined volume of each sample dilution to a cuvette or a well of a

microplate. Add an equal volume of the DPPH working solution and mix thoroughly. Include a

blank containing only the solvent and DPPH solution.

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified

period (e.g., 30 minutes).

Measurement: Measure the absorbance of each solution at 517 nm using a

spectrophotometer.

Calculation: The percentage of scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the

absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value, the

concentration of the sample required to scavenge 50% of the DPPH radicals, can be

determined by plotting the percentage of scavenging against the sample concentration.[9]

[10]

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron

(Fe²⁺).

Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine

(Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by

antioxidants at low pH. The change in absorbance is measured at 593 nm.

Protocol:

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300

mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of ferric chloride (20

mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before

use.

Sample Preparation: Prepare dilutions of the digallic acid sample and a standard (e.g.,

ferrous sulfate or ascorbic acid).
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Reaction: Add a small volume of the sample or standard to a tube or well, followed by the

addition of the FRAP reagent.

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 to 30 minutes).

Measurement: Measure the absorbance of the solution at 593 nm.

Calculation: A standard curve is generated using the absorbance values of the ferrous iron

standards. The antioxidant capacity of the sample is then expressed as ferrous iron

equivalents.[7][11][12][13][14]

Anti-HIV Activity: Reverse Transcriptase Inhibition
Assay
This assay determines the inhibitory effect of a compound on the activity of HIV-1 reverse

transcriptase (RT), a key enzyme in the viral replication cycle.

Principle: The activity of HIV-1 RT is measured by its ability to synthesize DNA from an RNA

template. The inhibition of this process by a test compound is quantified, often using a

colorimetric or radiometric method. Commercially available kits are widely used for this assay.

Protocol (based on a colorimetric ELISA kit):

Reagent Preparation: Prepare the reaction buffer, template/primer, and labeled nucleotides

as per the kit instructions.

Enzyme and Inhibitor Preparation: Dilute the recombinant HIV-1 RT to the desired

concentration. Prepare a series of dilutions of digallic acid.

Reaction: In a microplate, combine the reaction buffer, template/primer, labeled nucleotides,

HIV-1 RT, and the test compound (digallic acid) or a known inhibitor as a positive control.

Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.

Detection: The newly synthesized DNA, which is labeled with a specific tag (e.g.,

digoxigenin), is captured on a streptavidin-coated plate (via a biotin-labeled primer). An
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antibody against the tag, conjugated to an enzyme (e.g., horseradish peroxidase), is then

added.

Measurement: After adding a suitable substrate, the resulting color change is measured

using a microplate reader. The degree of inhibition is determined by comparing the signal

from the wells containing the inhibitor to the control wells without the inhibitor.[15][16]

Ion Channel Modulation: TMEM16A Calcium-Activated
Chloride Channel (CaCC) Inhibition Assay
The effect of digallic acid on the activity of TMEM16A, a calcium-activated chloride channel,

can be assessed using electrophysiological techniques.

Principle: The flow of chloride ions through the TMEM16A channel generates an electrical

current. The inhibition of this current by a test compound is measured using techniques such as

patch-clamp or short-circuit current measurements.

Protocol (Whole-Cell Patch Clamp):

Cell Culture: Use a cell line that stably expresses TMEM16A (e.g., FRT or HEK293 cells).

Electrophysiological Recording:

Pipette Solution: The internal pipette solution should contain a defined concentration of

CsCl, EGTA, MgCl₂, Tris-ATP, and HEPES, with a specific free calcium concentration to

activate the channels.

Bath Solution: The external bath solution typically contains N-methyl-D-glucamine-Cl,

CaCl₂, MgCl₂, glucose, and HEPES.

Recording: Establish a whole-cell patch-clamp configuration. Activate the TMEM16A

channels by including a calcium agonist like ATP or ionomycin in the bath solution, or by

having a fixed concentration of free calcium in the pipette solution.

Inhibitor Application: Apply different concentrations of digallic acid to the bath solution and

record the resulting changes in the chloride current.
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Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude

in the presence and absence of the inhibitor. A dose-response curve can be generated to

determine the IC₅₀ value.[4][17]

Apoptosis Induction Assessment
The pro-apoptotic effect of digallic acid can be investigated by examining key markers of

apoptosis.

Principle: Apoptosis is a programmed cell death process characterized by specific

morphological and biochemical events, including DNA fragmentation, activation of caspases,

and cleavage of specific cellular proteins.

Protocol:

Cell Culture and Treatment: Culture a suitable cell line (e.g., TK6 human lymphoblastoid

cells) and treat the cells with various concentrations of digallic acid for different time points.

DNA Fragmentation Analysis (DNA Ladder Assay):

Extract genomic DNA from both treated and untreated cells.

Separate the DNA fragments by agarose gel electrophoresis.

Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium

bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

PARP Cleavage Analysis (Western Blot):

Lyse the treated and untreated cells and collect the protein extracts.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Probe the membrane with a primary antibody specific for PARP, followed by a secondary

antibody conjugated to an enzyme.

Visualize the protein bands. Cleavage of the 116 kDa PARP protein into an 89 kDa

fragment is a hallmark of caspase-mediated apoptosis.
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Caspase Activity Assay:

Use commercially available colorimetric or fluorometric assay kits to measure the activity

of specific caspases (e.g., caspase-3, caspase-8).

The assay is based on the cleavage of a specific substrate by the active caspase, which

releases a chromophore or a fluorophore.

Measure the signal using a microplate reader. An increase in signal intensity in treated

cells compared to untreated cells indicates caspase activation.[1]

Signaling Pathways
Digallic acid has been shown to induce apoptosis through the activation of the extrinsic cell

death pathway. The proposed signaling cascade is illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Digallic Acid: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670570#digallic-acid-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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